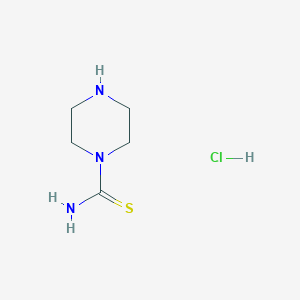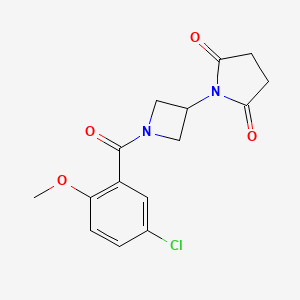![molecular formula C21H25N3O5S B2943852 N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797775-03-2](/img/structure/B2943852.png)
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Coordination Behavior
One study elaborates on the synthesis of sterically demanding para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands and their coordination behavior toward Co(II) and a C-H activation reaction with Ce(IV) (Blasberg et al., 2010). This research highlights the structural flexibility and potential for creating complex metal-ligand assemblies, which could have implications for catalysis and material science.
Catalytic Behavior in Hydrogenation
Another study investigates (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands and their catalytic behavior in the transfer hydrogenation of ketones (Carrión et al., 2007). This research provides insights into the design of new catalysts for organic synthesis, emphasizing the influence of ligand structure on catalytic activity.
Supramolecular Structures
Research on the incorporation of the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, which triggers the association of their rhenium(i) complexes into directionally ordered dimers in both solution and solid state, offers a glimpse into the potential for designing new materials with specific directional properties (Reger et al., 2005). This could be relevant for the development of advanced materials with tailored electronic or photonic properties.
COX-2 Inhibitory Activity
A study on the effect of the methanesulfonamide group on COX-2 inhibitory activity describes the synthesis of 1,5-diarylpyrazole derivatives and their potency as COX-2 inhibitors (Singh et al., 2004). While this research touches on pharmacological applications, it also underscores the versatility of pyrazole derivatives in medicinal chemistry, which could extend to other non-drug research applications, such as enzyme inhibition studies.
Interaction Studies
The study on interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including the effect of temperature and concentration, illustrates the complex interactions at play in mixed systems (Raphael et al., 2015). This research could have implications for understanding solute-solvent interactions in various scientific fields, including chemistry and materials science.
Mécanisme D'action
Mode of Action
For instance, BAS 556 SC has been reported to inhibit respiration in plant pathogenic fungi . Another compound, BAS 650 00 F, has been found to inhibit mitochondrial respiration in complex III (cytochrome bc1) of Oomycetes fungi
Biochemical Pathways
For example, bile acid sequestrants (BAS) have been found to lower plasma cholesterol, improve glycemic control in patients with type 2 diabetes, and regulate energy metabolism via receptors or receptor-independent mediated mechanisms .
Result of Action
For instance, BAS compounds used as bile acid sequestrants could lower plasma cholesterol and improve glycemic control .
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability, solubility, and overall effectiveness .
Propriétés
IUPAC Name |
N-[3-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-10-7-11-19(28-2)21(16)29-3)13-17(22-24)14-8-6-9-15(12-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOCKLWDVWRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2943790.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)